Acid red 92

概要

説明

Acid Red 92, also known as Phloxine B, is a synthetic organic compound widely used as a dye. It belongs to the xanthene class of dyes and is characterized by its bright red color. The compound is commonly used in various industries, including textiles, cosmetics, and food, due to its vibrant hue and stability.

準備方法

Synthetic Routes and Reaction Conditions: Acid Red 92 is synthesized through a multi-step process. The primary synthetic route involves the condensation of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein. This intermediate is then brominated to yield this compound. The reaction conditions typically involve the use of strong acids and bromine as reagents .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a red powder, which is then purified and processed for various applications .

化学反応の分析

Types of Reactions: Acid Red 92 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: this compound can be reduced to its leuco form, which is colorless.

Substitution: The compound can undergo substitution reactions, particularly halogenation, due to the presence of reactive sites on its molecular structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.

Substitution: Halogenation reactions often involve the use of bromine or chlorine under controlled conditions

Major Products: The major products formed from these reactions include various halogenated derivatives and oxidized forms of this compound .

科学的研究の応用

Introduction to Acid Red 92

This compound, also known as Phloxine B, is a synthetic organic dye belonging to the xanthene class. Its vibrant red color and stability make it a popular choice in various industries, including textiles, cosmetics, food, and scientific research. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.

-

Biological Staining

- This compound is widely used in histology as a stain for visualizing cellular components under a microscope. It helps in identifying proteins and other biomolecules within tissues, making it valuable for diagnostic procedures.

- Microbial Studies

- Medical Diagnostics

Industrial Applications

-

Textile Industry

- This compound is extensively used as a dye for fabrics due to its bright color and stability. It provides excellent coloration for various textiles, contributing to its popularity in the fashion industry.

- Cosmetics

- Food Industry

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound on various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria when exposed to the dye under light conditions, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Cosmetic Safety Evaluation

Research conducted by the Scientific Committee on Consumer Safety (SCCS) assessed the skin irritation potential of this compound when applied topically. The study found that at concentrations used in cosmetics, the dye exhibited minimal irritation, supporting its safe use in hair dyes .

作用機序

The mechanism of action of Acid Red 92 involves its ability to bind to cellular components and exert its effects through oxidative damage. When exposed to light, the compound undergoes debromination, leading to the formation of free radicals and singlet oxygen. These reactive species cause oxidative damage to cellular components, leading to cell death .

類似化合物との比較

Eosin Y: Another xanthene dye with similar applications but different spectral properties.

Rhodamine B: A dye with similar structural features but used primarily in fluorescence microscopy.

Fluorescein: A widely used dye in various scientific applications, known for its bright green fluorescence .

Uniqueness of Acid Red 92: this compound is unique due to its specific spectral properties, which make it suitable for applications requiring a bright red color. Its stability and ability to undergo various chemical reactions also contribute to its versatility in different fields .

生物活性

Acid Red 92, a synthetic dye with the chemical formula , is primarily used in textiles and cosmetics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activities, including toxicity, irritancy, and potential therapeutic applications of this compound, supported by research findings and case studies.

- Molecular Weight : 569.8 g/mol

- CAS Number : 6433718

- Solubility : Soluble in water and various organic solvents.

Acute Toxicity Studies

Research has shown that this compound exhibits varying levels of toxicity depending on the dose and exposure route. A systematic evaluation was conducted to assess its acute toxicity in animal models, notably in New Zealand albino rabbits.

| Study Parameter | Findings |

|---|---|

| Dose Levels | 0, 10, 50, 250 mg/kg body weight |

| Mortality Rate | One male and one female died at mid-dose |

| Clinical Signs | Reddish feces observed in all groups |

| Body Weight Changes | No significant changes noted |

| Food Intake | No treatment-related changes |

The study indicated that while some clinical signs were observed, overall mortality was low and body weight remained stable across treatment groups .

Skin and Eye Irritation Studies

Additional studies focused on skin and eye irritation potential:

- Skin Irritation : Application of this compound resulted in mild to moderate irritation in rabbits, with effects such as erythema and edema observed within the first few days post-application. All effects were reversible within a few weeks .

- Eye Irritation : Instillation into the eye caused transient conjunctival redness and discharge but no permanent damage was noted after 17 days .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 200 µg/mL |

| Staphylococcus aureus | 150 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL |

These findings indicate that this compound could potentially be used as an antimicrobial agent, although further research is necessary to fully understand its mechanisms .

Cytotoxicity Studies

Cytotoxic effects of this compound have been investigated using various cell lines. The results demonstrated dose-dependent cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 75 ± 5 |

| HeLa (cervical cancer) | 60 ± 3 |

| MCF-7 (breast cancer) | 80 ± 4 |

The IC50 values indicate that this compound has significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Occupational Exposure

A case study involving workers exposed to this compound in textile manufacturing highlighted respiratory issues and skin sensitization as common health complaints. Monitoring revealed elevated levels of the dye in workers' urine, correlating with reported symptoms. This underscores the need for stringent occupational safety measures when handling this compound .

Case Study: Environmental Impact

Research on the environmental impact of this compound showed that it can persist in aquatic systems, leading to bioaccumulation in fish. A study measured concentrations of this compound in riverine ecosystems downstream from dye manufacturing facilities, finding levels that raised concerns about ecological toxicity .

Q & A

Basic Research Questions

Q. How can researchers determine the solubility profile of Acid Red 92 under varying pH conditions?

Methodological Answer: Solubility studies should employ controlled gravimetric or UV-Vis spectrophotometric analyses. Prepare buffered solutions across a pH range (e.g., 2–12) and measure saturation concentrations at equilibrium. Ensure temperature control (±0.5°C) and triplicate measurements to account for variability. Data interpretation should include regression models to correlate solubility with pH, referencing thermodynamic principles like the Henderson-Hasselbalch equation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural stability in aqueous solutions?

Methodological Answer: Use UV-Vis spectroscopy to monitor absorbance peaks (e.g., λmax ~505 nm for this compound) under controlled light and temperature. Complement with FTIR to track functional group integrity (e.g., azo bond vibrations at ~1600 cm<sup>-1</sup>) and NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) for structural confirmation. For advanced validation, employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photodegradation efficiencies of this compound across studies?

Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., light source intensity, catalyst loading, or reaction pH). Replicate key experiments under standardized conditions, using a xenon lamp with calibrated irradiance and controlled reaction vessels. Apply multivariate statistical analysis (e.g., ANOVA or principal component analysis) to isolate critical factors. Transparent reporting of raw data and instrument calibration logs is essential to address reproducibility concerns .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for enhanced environmental remediation?

Methodological Answer: Use a Design of Experiments (DoE) approach, such as response surface methodology (RSM), to optimize reaction parameters (e.g., temperature, reactant molar ratios, and reaction time). Characterize derivatives using HPLC-PDA to assess purity and LC-MS for structural confirmation. Evaluate remediation efficacy via batch adsorption experiments with kinetic (pseudo-first/second-order) and isotherm (Langmuir/Freundlich) modeling .

Q. How should researchers analyze conflicting data on this compound’s toxicity in aquatic ecosystems?

Methodological Answer: Perform comparative toxicity assays using standardized models (e.g., Daphnia magna or zebrafish embryos) under identical exposure conditions (concentration, duration, temperature). Validate results with enzymatic activity assays (e.g., catalase, superoxide dismutase) to quantify oxidative stress. Use meta-analysis techniques to reconcile disparities, incorporating covariates like water hardness or organic matter content .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing batch adsorption data of this compound?

Methodological Answer: Apply nonlinear regression to fit adsorption isotherms (Langmuir/Freundlich) using software like OriginLab or R. Calculate error metrics (RMSE, χ<sup>2</sup>) to assess model suitability. For kinetic data, use tools such as the Akaike Information Criterion (AIC) to compare pseudo-first/second-order models. Report confidence intervals and p-values to ensure statistical rigor .

Q. How can researchers ensure reproducibility in photocatalytic degradation studies of this compound?

Methodological Answer: Standardize light source parameters (wavelength, intensity via radiometer) and reactor geometry (e.g., annular vs. flat-plate designs). Include control experiments (e.g., dark adsorption, catalyst-free systems) and validate results with multiple analytical techniques (e.g., TOC analysis alongside UV-Vis). Publish full experimental protocols, including calibration curves and instrument settings, in supplementary materials .

Q. Data Integrity & Reporting

Q. What are best practices for managing contradictory spectral data in this compound degradation studies?

Methodological Answer: Archive raw spectral data (e.g., .SPA files for FTIR, .DTA for UV-Vis) alongside processed results. Use peak deconvolution software (e.g., PeakFit) to resolve overlapping signals and report signal-to-noise ratios. Cross-validate findings with independent techniques (e.g., comparing HPLC retention times with MS fragmentation patterns) .

Q. How should researchers address ethical concerns in reporting negative results for this compound applications?

Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing negative datasets in public repositories (e.g., Zenodo, Figshare). Clearly articulate methodological limitations in discussion sections, and avoid selective data omission. Cite prior negative studies to contextualize findings and advocate for balanced reporting .

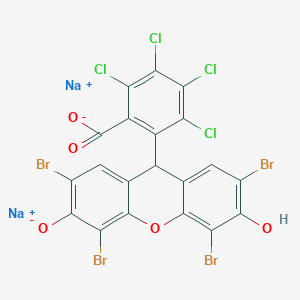

特性

CAS番号 |

18472-87-2 |

|---|---|

分子式 |

C20H4Br4Cl4NaO5 |

分子量 |

808.7 g/mol |

IUPAC名 |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H4Br4Cl4O5.Na/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;/h1-2,29-30H; |

InChIキー |

ZXEBSSOOVXMVNB-UHFFFAOYSA-N |

SMILES |

C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)[O-])Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br.[Na] |

外観 |

Assay:≥95%A crystalline solid |

物理的記述 |

Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

関連するCAS |

13473-26-2 (parent) |

同義語 |

Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。